molecular formula C22H23N5O B2560470 N-(3-methylpyridin-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105212-68-7

N-(3-methylpyridin-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2560470
CAS RN: 1105212-68-7
M. Wt: 373.46
InChI Key: XKNNWFRRFOSLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylpyridin-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as MP-10 and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Discovery and Optimization of Inhibitors

  • Enzyme Inhibition for Disease Models : The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identified from high-throughput screening, shows the importance of the triazine heterocycle for high potency and selectivity. This compound provides evidence of robust in vivo target engagement, making it suitable for study in various disease models (Thalji et al., 2013).

  • Inhibitors for Cancer Treatment : The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights their potential for cancer treatment. One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model (Schroeder et al., 2009).

Synthesis and Biological Activity

  • Synthesis of Piperidine Analogs : The synthesis of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors is a significant development. N-Phenyl derivatives within this class showed broad potency against resistant mutant viruses (Tang et al., 2010).

  • Development of Antineoplastic Agents : The synthesis of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available Glycine Transporter 1 inhibitor is notable. This compound showed a higher CNS multiparameter optimization score and different physicochemical properties compared to its counterparts, indicating potential in CNS disorders treatment (Yamamoto et al., 2016).

Neurological Research Applications

  • PET Imaging of Enzymes in Neuroinflammation : Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging IRAK4 enzyme in neuroinflammation is a significant advancement. It demonstrates high radiochemical yield and purity, making it a promising candidate for neurological studies (Wang et al., 2018).

  • PET Imaging of Microglia in Neuroinflammation : The development of [11C]CPPC as a PET radiotracer specific for CSF1R, a microglia-specific marker, is an important tool for imaging reactive microglia and disease-associated microglia in various neuropsychiatric disorders (Horti et al., 2019).

properties

IUPAC Name

N-(3-methylpyridin-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-16-7-5-13-23-21(16)24-22(28)18-10-6-14-27(15-18)20-12-11-19(25-26-20)17-8-3-2-4-9-17/h2-5,7-9,11-13,18H,6,10,14-15H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNNWFRRFOSLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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